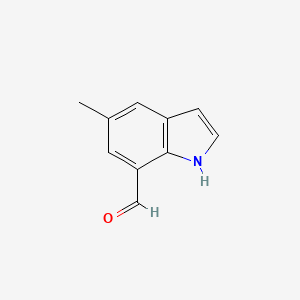
5-Methyl-1H-indole-7-carbaldehyde
説明
5-Methyl-1H-indole-7-carbaldehyde is an indole derivative with a methyl group at the 5-position and an aldehyde functional group at the 7-position. Indole derivatives are critical in medicinal chemistry due to their structural similarity to bioactive molecules like tryptophan and serotonin. The aldehyde group at position 7 enhances its utility as a synthetic intermediate for further functionalization, such as condensation reactions to form Schiff bases or heterocyclic scaffolds.
特性
分子式 |
C10H9NO |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
5-methyl-1H-indole-7-carbaldehyde |
InChI |
InChI=1S/C10H9NO/c1-7-4-8-2-3-11-10(8)9(5-7)6-12/h2-6,11H,1H3 |
InChIキー |
WMGXNQSECQTVMV-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)C=O)NC=C2 |
正規SMILES |
CC1=CC2=C(C(=C1)C=O)NC=C2 |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally Similar Indole Derivatives
The following table compares 5-Methyl-1H-indole-7-carbaldehyde with analogous compounds, emphasizing substituent positions, functional groups, and inferred properties:
Key Structural and Functional Insights:
- Substituent Positioning: The aldehyde group at position 7 in this compound distinguishes it from derivatives like 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde (aldehyde at position 3) and 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (carboxylic acid at position 2). The aldehyde’s position influences reactivity, as ortho/para effects may modulate electrophilicity.
Functional Group Impact :
- Nitro vs. Aldehyde : The nitro group in 5-Methyl-7-nitro-1H-indole is strongly electron-withdrawing, reducing nucleophilic aromatic substitution (NAS) reactivity compared to the aldehyde-containing analog.
- Fluorine vs. Methyl : Fluorine at position 5 (5-Fluoro-7-methyl-1H-indole-3-carbaldehyde ) introduces electronegativity and metabolic stability, making it more suitable for drug discovery than the methyl-substituted compound.
Stability and Applications :
- The dioxolo ring in 5H-1,3-Dioxolo[4,5-f]indole-7-carboxaldehyde enhances rigidity and oxidative stability, favoring its use in materials science. In contrast, This compound ’s simpler structure may prioritize synthetic versatility.
Research Findings and Implications
- Reactivity : The aldehyde group in This compound is a key site for nucleophilic additions, enabling the synthesis of imines or hydrazones for pharmaceutical intermediates. This contrasts with 7-Chloro-3-methyl-1H-indole-2-carboxylic acid , where the carboxylic acid group limits direct participation in such reactions .
- Biological Relevance: While 5-Methyl-7-nitro-1H-indole lacks direct bioactivity data, nitroindoles are often associated with antimicrobial properties.
- Synthetic Utility : Derivatives like 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde are marketed as fine chemicals (purity ≥98%), highlighting their industrial relevance. Similar quality standards likely apply to This compound , though explicit data are unavailable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


